molecular formula C10H7Cl2N3O2 B1303218 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 338408-13-2

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1303218
M. Wt: 272.08 g/mol
InChI Key: CZTNDZALWLHXBA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound includes a 1,2,4-triazole ring substituted with a 3,5-dichlorophenyl group and a methyl group, along with a carboxylic acid function.

Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through a general method involving the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. This process is highly regioselective and can be performed in a one-pot procedure, providing rapid access to a diverse range of triazole compounds . Although the specific synthesis of 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is not detailed in the provided papers, the general method described could potentially be applied with the appropriate starting materials to synthesize this compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various analytical techniques such as

Scientific Research Applications

Extraction and Chemical Reactions

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, a triazole derivative, exhibits potential in various chemical extraction and reaction processes. For instance, its analogs have been used in the extraction of hydrochloric and nitric acid, indicating its potential in similar applications (Golubyatnikova et al., 2012). Additionally, similar compounds have shown efficacy in synthesizing new substances through chemical reactions like condensation, chlorination, and esterification (Yan Shuang-hu, 2014).

Corrosion Inhibition

Triazole derivatives, like 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, demonstrate significant applications in corrosion inhibition. For instance, studies have shown that certain triazole compounds are effective in protecting mild steel against corrosion in acidic media, suggesting potential uses in industrial settings (Lagrenée et al., 2002).

Synthesis of Novel Compounds

This chemical is a valuable precursor in synthesizing diverse organic compounds. It plays a role in the preparation of various derivatives, as evidenced by the synthesis of compounds with potential biological activities, such as anti-inflammatory and molluscicidal agents (El Shehry et al., 2010). Similarly, its structural analogs have been synthesized and tested for antibacterial properties, indicating the scope for pharmaceutical applications (Ирадян et al., 2014).

Molecular Studies

In molecular science, 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives are subjects of structural and spectroscopic studies. These studies contribute significantly to understanding molecular behavior and properties, which are crucial in the development of new materials and drugs (Dzygiel et al., 2004).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTNDZALWLHXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377132
Record name 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

338408-13-2
Record name 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu
S Liu, PN Premnath, JK Bolger, TL Perkins… - Journal of medicinal …, 2013 - ACS Publications
A major challenge in drug discovery is to develop and improve methods for targeting protein–protein interactions. Further exemplification of the REPLACE (REplacement with Partial …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
MJI Andrews, G Kontopidis, C McInnes, A Plater… - …, 2006 - Wiley Online Library
We describe a drug‐design strategy termed REPLACE (REplacement with Partial Ligand Alternatives through Computational Enrichment) in which nonpeptidic surrogates for specific …
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
S Liu, JK Bolger, LO Kirkland, PN Premnath… - ACS chemical …, 2010 - ACS Publications
An alternative strategy for inhibition of the cyclin dependent kinases (CDKs) in antitumor drug discovery is afforded through the substrate recruitment site on the cyclin positive regulatory …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
G Li, JP Zhu, L Zhai - Aging (Albany NY), 2023 - ncbi.nlm.nih.gov
Colorectal cancer (CRC) often has a poor prognosis and identifying useful and novel agents for treating CRC is urgently required. This study aimed to examine molecular markers …

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